Cas no 1018588-18-5 (1-(3-AMINO-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID)

1-(3-AMINO-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID structure
1018588-18-5 structure
Product Name:1-(3-AMINO-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID
CAS No:1018588-18-5
MF:C15H23N3O2
MW:277.362023591995
CID:1010954
PubChem ID:22330182
Update Time:2025-04-20

1-(3-AMINO-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 1-(3-AMINO-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID
    • DTXSID30624894
    • DB-009119
    • (3-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}phenyl)amine
    • 3-(4-Boc-piperazin-1-yl)aniline
    • A4493
    • 1-(3-AMINO-PHENYL)-PIPERAZINE-4-CARBOXYLICACID
    • 4-(3-aminophenyl)piperazine-1-carboxylic acid tert-butyl ester
    • AKOS009504392
    • 3-(1-(t-butoxycarbonyl)piperazin-4-yl)aniline
    • 206879-72-3
    • 1018588-18-5
    • tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
    • SB35219
    • GCSOXUVISUKQBS-UHFFFAOYSA-N
    • SY258715
    • SCHEMBL265132
    • 1-Piperazinecarboxylic acid, 4-(3-aminophenyl)-, 1,1-dimethylethyl ester
    • 4-(3-amino-phenyl)piperazine-1-carboxylic acid tert-butyl ester
    • 1-(3-AMINO-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER
    • AB3311
    • MFCD06657283
    • 4-(3-Aminophenyl)-1-piperazinecarboxylic acid 1,1-dimethylethyl ester
    • 4-(3-Amino-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
    • 4-(5-aminophenyl)-piperazine-1-carboxylic acid tert-butyl ester
    • AS-44706
    • 3-(4-Boc-1-piperazinyl)aniline
    • 4-(3-amino-phenyl)-piper-azine-1-carboxylic acid tert-butyl ester
    • AMY21421
    • Inchi: 1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3
    • InChI Key: GCSOXUVISUKQBS-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C2C=CC=C(C=2)N)CC1)=O

Computed Properties

  • Exact Mass: 277.17902698g/mol
  • Monoisotopic Mass: 277.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 58.8Ų
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.